1,3-Dimethoxy-5-pentylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSEUBXQFHRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335377 | |

| Record name | 1,3-dimethoxy-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-40-5 | |

| Record name | 1,3-dimethoxy-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Olivetol Dimethyl Ether physical characteristics and spectral data

An In-Depth Technical Guide to Olivetol Dimethyl Ether: Physicochemical Properties and Spectroscopic Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Olivetol Dimethyl Ether (3,5-Dimethoxypentylbenzene), a critical intermediate in synthetic organic chemistry, particularly in the synthesis of cannabinoids.[1][2][3][4] Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical characteristics and detailed spectral data of the compound, supported by established analytical methodologies.

Introduction and Significance

Olivetol Dimethyl Ether, with the CAS Number 22976-40-5, is the dimethoxylated form of olivetol.[3][5][6][7] Its primary significance lies in its role as a precursor in the synthesis of various cannabinoids, including Δ⁹-tetrahydrocannabinol (THC).[1][2] The methoxy groups serve as protecting groups for the hydroxyl functionalities of the resorcinol core, allowing for specific chemical transformations on other parts of the molecule before their eventual deprotection. Understanding its physicochemical and spectral properties is paramount for reaction monitoring, quality control, and the development of robust synthetic protocols.

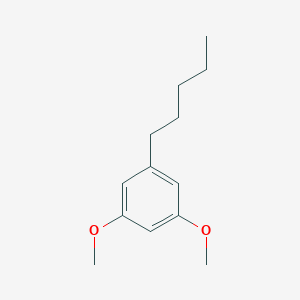

The structure of Olivetol Dimethyl Ether is foundational to its role in cannabinoid synthesis. The following diagram illustrates its molecular architecture.

Caption: Chemical structure of Olivetol Dimethyl Ether.

Physical and Chemical Properties

Olivetol Dimethyl Ether is typically encountered as a pale yellow oil, though it has also been described as a solid, likely dependent on purity and ambient temperature.[1][7] Its key properties are summarized below, providing a baseline for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 22976-40-5 | [5][6][7] |

| Molecular Formula | C₁₃H₂₀O₂ | [5][6][8] |

| Molecular Weight | 208.30 g/mol | [5][8] |

| Appearance | Pale yellow oil or solid | [1][7] |

| Boiling Point | 130 °C | [5][6] |

| Density | 0.978 g/cm³ (at 25 °C) | [5][6] |

| Flash Point | 107.8 °C | [5] |

| Synonyms | 1,3-Dimethoxy-5-pentylbenzene, 3,5-Dimethoxyamylbenzene | [5][6] |

| Storage | Recommended at 10°C - 25°C or -20°C to -80°C | [5][7] |

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Olivetol Dimethyl Ether. The following sections detail the expected data from key analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the aliphatic pentyl chain.

Reported ¹H NMR Data (60 MHz, CDCl₃): [1]

-

δ 6.27 (s, broad, 3H): Aromatic protons (Ar-H). The broad singlet indicates three chemically equivalent or very similar protons on the benzene ring.

-

δ 3.73 (s, 6H): Methoxy protons (Ar-OCH₃). The sharp singlet corresponds to the six protons of the two equivalent methoxy groups.

-

δ 2.53 (t, J=7 Hz, 2H): Benzylic protons (Ar-CH₂). This triplet represents the two protons on the carbon directly attached to the aromatic ring, split by the adjacent methylene group in the pentyl chain.

-

δ 1.90-0.70 (m, 9H): Remaining aliphatic protons of the pentyl chain. This multiplet comprises the signals for the other four methylene groups and the terminal methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Based on data from a deuterated analog, the following chemical shifts are expected for the carbon atoms in Olivetol Dimethyl Ether.[9]

Expected ¹³C NMR Chemical Shifts (CDCl₃):

-

δ 160.7: Aromatic carbons attached to methoxy groups (C-O).

-

δ 145.4: Aromatic carbon attached to the pentyl chain (C-Alkyl).

-

δ 106.5: Aromatic carbons ortho to the pentyl group (CH).

-

δ 97.5: Aromatic carbon para to the pentyl group (CH).

-

δ 55.2: Methoxy carbons (-OCH₃).

-

δ 36.3, 31.5, 31.05, 22.3: Aliphatic carbons of the pentyl chain (-CH₂-).

-

δ 14.0: Terminal methyl carbon of the pentyl chain (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Olivetol Dimethyl Ether shows characteristic absorptions for C-H bonds (aromatic and aliphatic) and C-O ether linkages.

Key IR Absorption Bands: [1]

-

ν 2930, 2860 cm⁻¹: Aliphatic C-H stretching from the pentyl and methoxy groups.

-

ν 1600 cm⁻¹: Aromatic C=C stretching, characteristic of the benzene ring.

-

ν 1460, 1430 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. Under electron ionization (EI), Olivetol Dimethyl Ether is expected to show a molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Data:

-

Molecular Ion Peak [M]⁺: m/z 208, corresponding to the molecular weight of the compound (C₁₃H₂₀O₂).[10]

-

Key Fragment Ions: Fragmentation typically involves the loss of alkyl fragments from the pentyl chain or cleavage related to the methoxy groups. A significant fragment is often observed at m/z 152, corresponding to the dimethoxybenzyl cation after cleavage of the pentyl chain.[9]

Experimental Protocols

The following protocols outline standard methodologies for the preparation and analysis of Olivetol Dimethyl Ether, reflecting common practices in cannabinoid analysis.[11][12][13][14]

Sample Preparation for Spectroscopic Analysis

Objective: To prepare a pure sample of Olivetol Dimethyl Ether for NMR, IR, and MS analysis.

Methodology:

-

Dissolution (for NMR): Accurately weigh approximately 5-10 mg of Olivetol Dimethyl Ether and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).

-

Preparation (for IR): For liquid samples, place a small drop of the neat oil between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Analysis (IR): Obtain the IR spectrum using an FTIR spectrometer.

-

Preparation (for MS): Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane (approx. 1 mg/mL).

-

Analysis (MS): Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet, and acquire the mass spectrum.

Caption: Workflow for sample preparation and spectroscopic analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of Olivetol Dimethyl Ether using HPLC with UV detection.

Causality: HPLC is a preferred method for analyzing non-volatile compounds like Olivetol Dimethyl Ether.[12] A C18 reversed-phase column is chosen for its excellent ability to separate nonpolar to moderately polar compounds based on their hydrophobic interactions. The mobile phase gradient allows for efficient elution and separation from potential impurities.

Methodology:

-

System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 70% B

-

2-10 min: Gradient from 70% to 95% B

-

10-12 min: Hold at 95% B

-

12-13 min: Return to 70% B

-

13-15 min: Re-equilibration at 70% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of Olivetol Dimethyl Ether in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

-

Analysis: Inject the sample and integrate the peak area of Olivetol Dimethyl Ether to calculate purity as a percentage of the total integrated peak area.

Caption: High-level workflow for HPLC purity analysis.

Conclusion

This technical guide has detailed the essential physical characteristics and comprehensive spectral data for Olivetol Dimethyl Ether. The information and protocols provided serve as a robust resource for scientists engaged in the synthesis and analysis of cannabinoids and related compounds. Adherence to these analytical methodologies will ensure the reliable identification, quantification, and quality control of this pivotal chemical intermediate.

References

- Analytical Techniques Used for Analysis of Cannabinoids (2021). Cannabis Science and Technology.

- A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues (1982). Journal of the Science Society of Thailand.

- Olivetol dimethyl ether | 22976-40-5. Biosynth.

- Analysis of 17 Cannabinoids in Hemp and Cannabis. Sigma-Aldrich.

- Comprehensive Guide to Cannabis Analysis and Testing Methods (2024). AZoLifeSciences.

- A Simple Synthesis of Olivetol. SciSpace.

- Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. MDPI.

- A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry.

- Analytical Techniques Used for Analysis of Cannabinoids. University of Malta.

- Olivetol Dimethyl Ether CAS NO.22976-40-5. GuideChem.

- Olivetol Dimethyl Ether | 22976-40-5. Sigma-Aldrich.

- Catalytic Synthesis of Olivetol and Deriv

- Olivetol, dimethyl ether - Chemical & Physical Properties. Cheméo.

- Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantific

- Olivetol Dimethyl Ether | 22976-40-5. ChemicalBook.

- A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Deriv

- Olivetol, dimethyl ether. NIST WebBook.

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Olivetol Dimethyl Ether | 22976-40-5 [chemicalbook.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. biosynth.com [biosynth.com]

- 6. Olivetol Dimethyl Ether, CasNo.22976-40-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. Olivetol Dimethyl Ether | 22976-40-5 [sigmaaldrich.com]

- 8. Olivetol, dimethyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Olivetol, dimethyl ether [webbook.nist.gov]

- 11. cannabissciencetech.com [cannabissciencetech.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review [mdpi.com]

- 14. um.edu.mt [um.edu.mt]

An In-depth Technical Guide to 5-Pentylresorcinol Dimethyl Ether: A Key Intermediate in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Pentylresorcinol Dimethyl Ether (also known as Olivetol Dimethyl Ether), a pivotal chemical intermediate. We will explore its fundamental chemical identity, physicochemical properties, and detailed synthesis protocols. The primary focus is on its strategic importance in multi-step organic synthesis, particularly in the development of cannabinoid-based compounds, where it serves as a stabilized and protected precursor to olivetol. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis, handling, and application.

Compound Identification and Structure

5-Pentylresorcinol Dimethyl Ether is a derivative of resorcinol, a class of organic compounds that are central to many natural and synthetic products. Its defining features are a benzene ring with two methoxy groups at positions 1 and 3, and a pentyl group at position 5.

The IUPAC name for this compound is 1,3-dimethoxy-5-pentylbenzene.[1][2] It is commonly referred to by several synonyms, including Olivetol Dimethyl Ether, Di-O-Methylolivetol, and 3,5-Dimethoxyamylbenzene.[1][3][4]

Molecular Structure: The structure consists of a central aromatic ring, which provides rigidity, flanked by two electron-donating methoxy groups and a non-polar pentyl side chain.

Caption: Molecular Structure of this compound.

Physicochemical and Handling Properties

Understanding the physical and chemical properties of 5-Pentylresorcinol Dimethyl Ether is crucial for its proper storage, handling, and use in experimental setups. The compound is typically an off-white to yellow solid at room temperature.[1] The methoxy groups significantly alter the properties compared to its parent compound, olivetol, most notably by enhancing its stability.

Data Summary Table:

| Property | Value | Source(s) |

| CAS Number | 22976-40-5 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀O₂ | [1][2][3][5] |

| Molecular Weight | 208.30 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1][3] |

| Boiling Point | ~295-298 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. | [1] |

Expert Insight on Stability: The primary advantage of the dimethyl ether form over olivetol lies in its stability. The free phenolic hydroxyl groups in olivetol are highly susceptible to oxidation, turning the compound from a white solid to a purple or brown mass upon exposure to air.[6][7] By methylating these hydroxyls, the molecule is protected, preventing degradation during storage and multi-step synthetic procedures that may involve acidic or basic conditions.[1] This protection is a critical enabling factor for its use as a building block in complex total synthesis projects.[1]

Synthesis Protocol and Mechanistic Considerations

Several synthetic routes to 5-Pentylresorcinol Dimethyl Ether have been reported. A common and efficient laboratory-scale method starts from the commercially available 3,5-dimethoxybenzoic acid.[8] This pathway involves the conversion of a carboxylic acid to a ketone, followed by a reduction to yield the final alkylbenzene.

Workflow Diagram:

Caption: A common synthetic pathway for 5-Pentylresorcinol Dimethyl Ether.

Detailed Step-by-Step Protocol:

-

Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)-1-pentanone.

-

To a solution of 3,5-dimethoxybenzoic acid (1 mole equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium hydride to form the lithium salt.[8]

-

Cool the mixture in an ice bath. Add a solution of butyllithium (approx. 2 mole equivalents) dropwise. The first equivalent deprotonates any remaining acid, and the second participates in the addition to the carboxylate.[8]

-

After the addition is complete, quench the reaction by carefully adding ice-water.

-

Perform an ether extraction. Dry the organic phase with a drying agent like magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ketone product.[8]

-

Causality: Using butyllithium to convert the lithium salt of the benzoic acid into the corresponding ketone is a standard and effective method. The inert atmosphere and dry solvents are critical to prevent quenching of the highly reactive organolithium reagent.

-

-

Step 2: Reduction to 5-Pentylresorcinol Dimethyl Ether.

-

Dissolve the ketone from the previous step (1 mole equivalent) in methanol.

-

Add a catalytic amount of 20% palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst.[8]

-

Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed (typically monitored by a balloon or burette).[8]

-

Filter the solution to remove the catalyst and evaporate the solvent. The resulting oil is 5-Pentylresorcinol Dimethyl Ether, which can be used without further purification or distilled for higher purity.[8]

-

Causality: Catalytic hydrogenation is a clean and high-yielding method for reducing a ketone to an alkane, especially when the ketone is adjacent to an aromatic ring (a benzylic ketone). Pearlman's catalyst is particularly effective for this transformation and avoids the harsh conditions of acid-based (Clemmensen) or base-based (Wolff-Kishner) reductions, which could potentially cleave the ether groups.

-

Applications in Research and Drug Development

The primary application of 5-Pentylresorcinol Dimethyl Ether is as a protected intermediate in the synthesis of cannabinoids and their analogs.[1][3][9] The natural precursor to tetrahydrocannabinol (THC) in Cannabis sativa is olivetolic acid, which is then cyclized with geranyl pyrophosphate. Olivetol itself (the unmethylated form) is a direct precursor used in many synthetic routes.[6]

Role as a Protected Building Block: In a laboratory setting, directly using olivetol can be problematic due to its instability.[1] 5-Pentylresorcinol Dimethyl Ether provides a stable and reliable alternative.[1] Chemists can perform various reactions on other parts of a molecule without affecting the resorcinol core. The methoxy groups can then be removed (deprotected) in a final step, often using strong Lewis acids like boron tribromide (BBr₃), to reveal the free hydroxyls and yield the final target compound. This strategy of protection and deprotection is fundamental to modern organic synthesis.

For example, in the synthesis of (-)-trans-Cannabidiol (CBD) dimethyl ether, lithiated olivetol dimethyl ether is used to form a homocuprate reagent, which is then coupled with another molecule in an Sₙ2′ fashion.[4] This demonstrates its utility as a nucleophilic building block in forming key carbon-carbon bonds.

Spectroscopic Data and Characterization

Validation of the compound's identity and purity is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the molecule. In a deuterated chloroform (CDCl₃) solvent, the expected signals are:

-

A broad singlet around δ 6.2-6.3 ppm corresponding to the three aromatic protons (Ar-H).[9]

-

A sharp singlet at approximately δ 3.7 ppm integrating to six protons, representing the two equivalent methoxy groups (Ar-OCH₃).[9]

-

A triplet at δ 2.5 ppm , the signal for the two benzylic protons (Ar-CH₂), coupled to the adjacent methylene group.[9]

-

A multiplet in the range of δ 0.7-1.9 ppm for the remaining nine protons of the pentyl chain.[9]

-

-

Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) is expected at m/z 208 , corresponding to the molecular weight of C₁₃H₂₀O₂.[5]

-

A significant fragmentation pattern involves the benzylic cleavage of the pentyl chain, which would lead to characteristic fragment ions.

-

Conclusion

5-Pentylresorcinol Dimethyl Ether is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its CAS number is 22976-40-5 and its molecular formula is C₁₃H₂₀O₂.[1][3] The presence of methyl ether protecting groups grants it superior stability over its parent compound, olivetol, making it an indispensable intermediate in the synthesis of cannabinoids and other complex molecules. Its well-defined synthesis and clear spectroscopic signatures allow for reliable preparation and characterization, ensuring its quality and utility in demanding research and development environments.

References

-

Qixi Chemicals. (n.d.). CAS 22976-40-5 Olivetol Dimethyl Ether, 98%. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Olivetol. Available at: [Link]

-

Nimgirawath, S., & Anulakanapakorn, K. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8, 119-121. Available at: [Link]

-

PubChem. (n.d.). Olivetol-d9. National Center for Biotechnology Information. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

PubChem. (n.d.). Olivetol. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

NIST. (n.d.). Olivetol, dimethyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of dimethyl ether. [Image]. Available at: [Link]

-

NIST. (n.d.). Dimethyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ApSimon, J. W., et al. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65, 189-191. Available at: [Link]

-

NIST. (n.d.). 1,3-Benzenediol, 5-pentyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Wikipedia. (n.d.). Olivetol. Available at: [Link]

-

PubMed. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Engineering in Life Sciences. Available at: [Link]

-

Focella, A., et al. (1972). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, 26, 2875-2877. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of dimethyl ether (blue) and dimethyl peroxide (red). [Image]. Available at: [Link]

Sources

- 1. Wholesale CAS 22976-40-5 Olivetol Dimethyl Ether,98%,CAS 22976-40-5 Olivetol Dimethyl Ether,98% Manufacturer - Qixiolivetol.com [qixiolivetol.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Olivetol Dimethyl Ether | 22976-40-5 [chemicalbook.com]

- 4. High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price [minstargroup.com]

- 5. Olivetol, dimethyl ether [webbook.nist.gov]

- 6. Olivetol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Olivetol | C11H16O2 | CID 10377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. scienceasia.org [scienceasia.org]

A Technical Guide to the Solubility and Stability of 1,3-Dimethoxy-5-pentylbenzene for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Versatile Moiety

1,3-Dimethoxy-5-pentylbenzene, a substituted aromatic ether, presents a unique combination of structural features: a hydrophobic pentyl chain, a rigid benzene core, and two electron-donating methoxy groups. This architecture makes it a molecule of interest in various research and development arenas, including organic synthesis and materials science. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective handling, formulation, and application. This guide provides an in-depth analysis of these critical parameters, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work. While specific quantitative data for this compound is not extensively documented in public literature, this guide will leverage data from analogous structures and first principles to provide a robust predictive framework.

Part 1: Solubility Profile - A Predictive and Experimental Approach

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the interplay between its nonpolar and polar functionalities governs its behavior in different solvent systems.

Theoretical Solubility Assessment

The molecular structure of this compound, with its significant nonpolar character arising from the benzene ring and the C5 alkyl chain, suggests a high affinity for nonpolar and moderately polar organic solvents. The two methoxy groups introduce some polar character, but this is unlikely to be sufficient to confer significant solubility in highly polar protic solvents like water.[1]

Based on the behavior of structurally related compounds such as 1,3-dimethoxybenzene and other dialkoxybenzene derivatives, we can anticipate the following solubility trends.[1][2]

Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | High | The nonpolar pentyl chain and benzene ring will readily interact with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | The molecule's overall moderate polarity, contributed by the methoxy groups, allows for favorable dipole-dipole interactions with these solvents.[1] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability to accept hydrogen bonds via the methoxy groups may allow for some solubility, but the large nonpolar region will limit miscibility.[3] |

| Highly Polar | Water | Very Low/Insoluble | The hydrophobic nature of the molecule will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.[1] |

Experimental Workflow for Quantitative Solubility Determination

To move beyond prediction and establish precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Caption: Gravimetric method for solubility determination.

Detailed Protocol for Gravimetric Solubility Determination:

-

Preparation: In a series of vials, add a precise volume (e.g., 5.0 mL) of each selected solvent.

-

Saturation: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette.

-

Filtration: Pass the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Solvent Removal: Dispense the filtered solution into a pre-weighed vial. Remove the solvent using a gentle stream of nitrogen or a vacuum centrifuge.

-

Quantification: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (mass of residue in g / volume of supernatant in mL) * 100.

Part 2: Chemical Stability Profile - Identifying and Mitigating Degradation

The stability of this compound is a critical factor for its storage, handling, and application, particularly in contexts where it may be exposed to heat, light, or reactive chemical environments.

Anticipated Stability and Potential Degradation Pathways

The core structure of this compound is generally robust. The aromatic ring is stabilized by the electron-donating methoxy groups.[4] However, several potential degradation pathways should be considered:

-

Oxidative Degradation: The methoxy groups can make the benzene ring more susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light over extended periods. This can lead to the formation of phenolic or quinone-like byproducts. While hydroquinone ethers are noted to be quite stable upon storage, this susceptibility to oxidation in their charged state is a known concern in applications like redox-flow batteries.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can initiate free-radical reactions, potentially leading to polymerization or cleavage of the ether linkages.

-

Thermal Stability: Benzene derivatives generally exhibit good thermal stability.[4] The stability is influenced by the nature and position of substituents. The presence of alkyl and methoxy groups on this compound suggests it should be stable under typical laboratory heating conditions, but high temperatures could lead to decomposition.

-

Hydrolytic Stability: The ether linkages are generally stable to hydrolysis under neutral and basic conditions. However, in the presence of strong acids, cleavage of the methyl-oxygen bond can occur, leading to the formation of the corresponding phenol.

Experimental Design for Stability Assessment

A comprehensive stability study involves subjecting the compound to forced degradation conditions and analyzing for the appearance of degradants over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable analytical technique for this purpose.

Caption: Workflow for forced degradation stability study.

Detailed Protocol for Forced Degradation Study:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.

-

Oxidation: Mix the sample solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Stress: Store a sample solution in an oven at a controlled temperature (e.g., 60°C).

-

Photostability: Expose a sample solution to a calibrated UV light source.

-

-

Time-Point Analysis: Analyze the stressed samples by HPLC at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

-

Data Evaluation: Monitor for the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. This allows for the determination of the degradation rate under each stress condition.

Conclusion and Recommendations

This compound is predicted to be highly soluble in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. Its chemical structure suggests good general stability, although it may be susceptible to strong oxidizing conditions and prolonged UV exposure. For any critical application, it is imperative that these predicted characteristics are confirmed through the rigorous experimental protocols detailed in this guide. By systematically evaluating solubility and stability, researchers can ensure the reliable and reproducible use of this compound in their work, ultimately accelerating the pace of discovery and development.

References

-

Wei, X., Zhang, L., et al. (2017). Annulated Dialkoxybenzenes as Catholyte Materials for Non-aqueous Redox Flow Batteries: Achieving High Chemical Stability through Bicyclic Substitution. Advanced Energy Materials, 7(21). Available at: [Link]

-

Unknown Author. (n.d.). III Analytical Methods. Available at: [Link]

-

Solubility of Things. (n.d.). 1,3-Dimethoxybenzene. Available at: [Link]

-

Beldi, R., & Sbirrazzuoli, N. (2001). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(1), 37-51. Available at: [Link]

-

PubChem. (n.d.). 1,4-Dimethoxybenzene. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Dalton Research Molecules. (n.d.). This compound. Available at: [Link]

-

Martinez, F., & Gomez, A. (1990). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Journal of Pharmaceutical Sciences, 79(12), 1109-15. Available at: [Link]

-

LinkedIn. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

Health and safety data sheet for 1,3-Dimethoxy-5-pentylbenzene

An In-Depth Technical Guide to the Health and Safety of 1,3-Dimethoxy-5-pentylbenzene

Introduction

This compound, also known under the common synonym Olivetol Dimethyl Ether, is a key chemical intermediate used in complex organic synthesis, particularly within cannabinoid chemistry.[1][2] Its role as a precursor necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the health and safety data for this compound, grounded in authoritative sources, to promote safe laboratory practices and risk mitigation. The focus extends beyond mere procedural steps to elucidate the causal reasoning behind recommended safety protocols, empowering users to handle this substance with an informed and proactive safety mindset.

Section 1: Chemical Identification and Core Properties

Accurate identification is the foundation of chemical safety. Misidentification can lead to the application of incorrect handling procedures with potentially severe consequences. This section provides the essential identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers and Nomenclature [1][2][3]

| Identifier | Value |

|---|---|

| CAS Number | 22976-40-5 |

| IUPAC Name | This compound |

| Synonyms | Olivetol Dimethyl Ether, 5-Pentyl-1,3-dimethoxybenzene, 3,5-Dimethoxyamylbenzene, 5-Pentylresorcinol Dimethyl Ether |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| InChI Key | LSPSEUBXQFHRGA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to yellow solid | [2] |

| Boiling Point | 130 °C (unspecified pressure); ~295-298 °C | [1][2] |

| Density | 0.978 g/cm³ (at 25 °C) | [1][3] |

| Solubility | Insoluble in water. Soluble in organic solvents like Dichloromethane, Ethyl Acetate, ethanol, methanol, DMSO, and chloroform. |[1][2] |

The physical state as a solid at room temperature with a relatively high boiling point suggests it has low volatility under standard conditions. However, its solubility in common organic solvents is a critical consideration for containment, cleaning, and potential routes of exposure.

Section 2: Comprehensive Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) and presents multiple health hazards. Understanding these classifications is crucial for recognizing potential risks and implementing appropriate controls. The primary GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and harmful.[3]

Table 3: GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | Precautionary Code | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P310 | [3][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 | [3][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3][5] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | P201, P308+P313 | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P304+P340 |[3][5] |

The most significant of these is the H341 classification—suspected of causing genetic defects.[5] This potential for mutagenicity necessitates the highest level of caution and mandates stringent engineering controls and personal protective equipment to prevent any route of exposure.

Section 3: Toxicological Profile and Routes of Exposure

The primary toxicological concerns are acute toxicity upon ingestion and irritation of the skin, eyes, and respiratory system.[3][6]

-

Oral: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[3][6] Immediate medical attention is required.

-

Dermal (Skin): Causes skin irritation upon contact.[3][5] Prolonged or repeated contact may lead to dermatitis.[6] The chemical's solubility in organic solvents suggests it may be absorbed through the skin, making dermal protection critical.

-

Inhalation: May cause respiratory tract irritation.[3][5] While its low volatility reduces the risk of vapor inhalation at room temperature, operations involving heating, aerosolization, or handling of fine powders can increase this risk.

-

Eye Contact: Causes serious eye irritation.[3][5] Direct contact can result in significant discomfort and potential damage.

The suspected mutagenicity (H341) is the most severe long-term health concern.[5] This classification implies that exposure could potentially lead to heritable genetic damage. Therefore, exposure must be minimized to a level that is As Low As Reasonably Practicable (ALARP).

Section 4: Safe Handling and Storage Protocols

A proactive approach to handling and storage is essential to mitigate the risks identified.

Standard Laboratory Handling Protocol

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling Practices:

-

Avoid all personal contact, including inhalation.[5]

-

Avoid the formation of dust and aerosols.[7]

-

Keep the substance away from heat, sparks, and open flames, as it is a combustible solid.[4][8]

-

Do not eat, drink, or smoke in the laboratory area.[8]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

-

-

Storage:

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense, with PPE serving as a crucial final barrier. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Engineering Controls: A chemical fume hood is mandatory for any operation that could generate dust or aerosols.[7]

-

Eye and Face Protection: Use chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield may be required for splash hazards.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[4] For prolonged contact, select gloves with a high protection class. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]

-

Clothing: Wear a lab coat. For tasks with a higher risk of spills, impervious clothing or a chemical-resistant apron is recommended.[7]

-

-

Respiratory Protection: Respiratory protection is not typically required when working within a functional fume hood. If engineering controls are insufficient or in an emergency, a suitable respirator (e.g., a full-face respirator with appropriate cartridges) must be used.[4][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection workflow for this compound.

Section 6: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][7] If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[5][9]

-

If on Skin: Immediately take off all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[5][6] Seek medical attention if skin irritation occurs or persists.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5][7] Immediately call a POISON CENTER or doctor.[10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[3][7] Immediately call a POISON CENTER or doctor.[3]

Accidental Release Measures (Spills)

The response to a spill depends on its scale.

-

Minor Spills:

-

Alert personnel in the immediate area and restrict access.

-

Ensure ventilation is adequate (fume hood).

-

Wear appropriate PPE (respirator, gloves, goggles, lab coat).

-

Remove all ignition sources.[5]

-

Contain the spill and absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5]

-

Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5][11]

-

Clean the spill area thoroughly.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if there is a fire risk.

-

Close the laboratory doors and prevent entry.

-

Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Spill Response Flowchart

Caption: Decision flowchart for responding to a chemical spill.

Fire-Fighting Measures

-

Hazards: The material is combustible.[5] Heating may cause containers to rupture violently.[5] Combustion can produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[9]

-

Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray.[8] For large fires, use water spray or fog.[5]

-

Firefighter Protection: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[5][8]

Section 7: Disposal and Environmental Considerations

-

Disposal: This material and its container must be disposed of as hazardous waste.[4][5] Follow all federal, state, and local regulations. Do not dispose of it down the drain.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or water courses.[7][10] While specific ecotoxicity data is limited, related compounds are known to be harmful or toxic to aquatic life, so release to the environment must be avoided.[12]

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with appropriate precautions. Its primary hazards—irritation, acute oral toxicity, and suspected mutagenicity—demand the consistent use of engineering controls, diligent personal hygiene, and correct PPE. By understanding the rationale behind these safety measures, researchers can foster a robust safety culture and minimize the risk of exposure and injury.

References

- Sigma-Aldrich. (n.d.). Olivetol Dimethyl Ether | 22976-40-5.

- Apollo Scientific. (2022, September 16). 1,3-Dimethoxybenzene Safety Data Sheet.

- MedchemExpress.com. (n.d.). Safety Data Sheet.

- Fluorochem. (n.d.). This compound.

- Synerzine. (2018, June 22). Benzene, 1,3-dimethoxy- Safety Data Sheet.

- Thermo Fisher Scientific. (2025, December 21). 3,5-Dimethoxytoluene Safety Data Sheet.

- Chemsrc. (n.d.). This compound | CAS#:22976-40-5.

- ChemDmart. (n.d.). Safety Data Sheet.

- Cayman Chemical. (2025, October 28). Olivetol - Safety Data Sheet.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Olivetol.

- ECHEMI. (n.d.). Olivetol SDS, 500-66-3 Safety Data Sheets.

- Thermo Fisher Scientific. (2025, December 18). 2,5-Dimethoxybenzaldehyde Safety Data Sheet.

- Synquest Labs. (2020, March 6). 1,3-Dimethoxybenzene Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Santa Cruz Biotechnology. (n.d.). 1,3,5-Trimethoxybenzene Safety Data Sheet.

- ChemicalBook. (2025, December 16). Olivetol Dimethyl Ether | 22976-40-5.

- Qixi Chemicals. (n.d.). CAS 22976-40-5 Olivetol Dimethyl Ether, 98%.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%.

- Sigma-Aldrich. (2024, September 8). 1,4-Dimethoxybenzene Safety Data Sheet.

Sources

- 1. Olivetol Dimethyl Ether | 22976-40-5 [chemicalbook.com]

- 2. Wholesale CAS 22976-40-5 Olivetol Dimethyl Ether,98%,CAS 22976-40-5 Olivetol Dimethyl Ether,98% Manufacturer - Qixiolivetol.com [qixiolivetol.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemdmart.com [chemdmart.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Abstract

1,3-Dimethoxy-5-pentylbenzene, also known as olivetol dimethyl ether, is a significant chemical entity often utilized in the synthesis of cannabinoid analogs and as a research standard.[1][2] While this specific diether compound is primarily a product of laboratory synthesis, its core structure, a 5-pentylresorcinol skeleton, is of natural origin. This guide provides an in-depth exploration of the natural precursors and the intricate biosynthetic machinery responsible for producing this foundational molecular scaffold. We will dissect the key enzymatic steps, starting from simple fatty acid and polyketide units, and elucidate the biochemical logic that governs the formation of olivetol and olivetolic acid, the direct natural precursors to this compound. This document serves as a critical resource for researchers in natural product chemistry, synthetic biology, and drug development, offering insights into the enzymatic construction of this pharmaceutically relevant molecule.

Part 1: The Natural Precursors: Olivetol and Olivetolic Acid

The direct natural precursors to the this compound structure are olivetol (5-pentylresorcinol) and its carboxylated form, olivetolic acid (OLA) .[3][4] Olivetol is a naturally occurring organic compound found in certain species of lichens and is also produced by some insects as a pheromone or repellent.[3] However, its most studied role is as a key intermediate in the biosynthesis of cannabinoids in the plant Cannabis sativa.[3][5]

In Cannabis sativa, OLA is the primary polyketide product that serves as the nucleus for the entire family of cannabinoids.[6][7] It is the substrate for a subsequent prenylation reaction, where a geranyl group is attached to form cannabigerolic acid (CBGA), the direct precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[6][7] Olivetol is the decarboxylated version of OLA.[4] The presence of cannabinoid acids in the plant indicates that OLA is the crucial pathway intermediate.[6][8]

Part 2: The Polyketide Biosynthetic Pathway to the Olivetol Core

The formation of the 5-pentylresorcinol structure is a classic example of a type III polyketide synthase (PKS) pathway. This process begins with simple metabolic building blocks and proceeds through a series of enzyme-catalyzed condensation and cyclization reactions.

Initial Substrates: Hexanoyl-CoA and Malonyl-CoA

The biosynthesis is initiated with two primary components:

-

A starter unit: One molecule of hexanoyl-CoA, a C6 fatty acid thioester.

The pathway involves the sequential condensation of the three malonyl-CoA units onto the hexanoyl-CoA starter unit, ultimately forming a linear C12 polyketide intermediate.[10][11]

The Key Enzymes: TKS and OAC

Two enzymes are paramount for the correct synthesis and cyclization of the polyketide chain to form olivetolic acid.[6]

-

Tetraketide Synthase (TKS): This enzyme, a type III PKS, was initially named olivetol synthase (OLS) because early in vitro experiments showed it produced olivetol.[4][9] However, this was misleading, as OLA is the true biological intermediate. TKS's role is to catalyze the iterative condensation of three malonyl-CoA molecules with hexanoyl-CoA to produce a linear tetraketide intermediate.[6][11] In the absence of the subsequent enzyme, this intermediate can undergo a non-enzymatic, decarboxylative cyclization to form olivetol as a byproduct.[11][12]

-

Olivetolic Acid Cyclase (OAC): The discovery of OAC was a breakthrough in understanding cannabinoid biosynthesis.[6][8] TKS alone is insufficient to produce OLA. OAC is a specialized enzyme that captures the linear tetraketide intermediate released from TKS and catalyzes a specific C2→C7 intramolecular aldol condensation.[6][8] Critically, this cyclization reaction occurs without decarboxylation, thereby retaining the carboxylic acid group to form olivetolic acid.[6] This discovery clarified why OLA is the primary product in vivo, despite early in vitro results with TKS alone yielding olivetol.[6][8]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic conversion of initial substrates into olivetolic acid, the central precursor in the cannabinoid pathway.

Caption: Workflow for the laboratory synthesis of this compound.

Conclusion

This compound is a synthetic derivative of the naturally occurring 5-pentylresorcinol core. The biosynthesis of this core structure, olivetolic acid, is a well-characterized pathway in Cannabis sativa involving the concerted action of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC). These enzymes efficiently convert hexanoyl-CoA and malonyl-CoA into the foundational scaffold for all major cannabinoids. While the direct biological methylation of olivetol to its diether form is not established, the pathway provides a rich area for exploration in synthetic biology and biocatalysis. For immediate research and development needs, robust chemical syntheses provide a reliable and high-yielding route to this compound, enabling further investigation into its chemical and pharmacological properties.

References

-

Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811–12816. [Link]

-

Flores-Sanchez, I. J., & Verpoorte, R. (2008). Proposed mechanism of Olivetolic acid biosynthesis in Cannabis sativa. ResearchGate. [Link]

-

Wikipedia. (n.d.). Olivetol. Wikipedia. [Link]

-

Taura, F., Tanaka, S., Taguchi, C., Fukamizu, T., Tanaka, H., Shoyama, Y., & Morimoto, S. (2009). Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway. FEBS Letters, 583(12), 2061–2066. [Link]

-

PathBank. (n.d.). Olivetol Biosynthesis. PathBank. [Link]

-

Flores-Sanchez, I. J., & Verpoorte, R. (2008). Olivetol as product of a polyketide synthase in Cannabis sativa L. ResearchGate. [Link]

-

Kim, S. Y., Jones, J. A., & Koffas, M. A. G. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Synthetic Biology, 7(8), 1998–2002. [Link]

-

Yang, Y., McClendon, C. N., Cocuron, J., Luo, J., Alonso, A. P., & Grotewold, E. (2019). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. The FEBS Journal. [Link]

-

Welling, M. T., Liu, L., Shapter, T., Raymond, C. A., & King, G. J. (2019). Population Structure of Genotypes and Genome-Wide Association Studies of Cannabinoids and Terpenes Synthesis in Hemp (Cannabis sativa L.). MDPI. [Link]

-

Yang, Y., McClendon, C. N., Cocuron, J., Luo, J., Alonso, A. P., & Grotewold, E. (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. The FEBS Journal, 287(8), 1511–1526. [Link]

-

Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PNAS. [Link]

-

Mori, T., Toyonaga, H., Funa, N., & Abe, I. (2021). Dual Engineering of Olivetolic Acid Cyclase and Tetraketide Synthase to Generate Longer Alkyl-Chain Olivetolic Acid Analogs. Organic Letters, 24(1), 115–119. [Link]

-

Yang, Y., McClendon, C. N., Cocuron, J., Luo, J., Alonso, A. P., & Grotewold, E. (2019). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. ResearchGate. [Link]

-

Baeckström, P., & Sundström, G. (1970). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica. [Link]

-

Girard, M., Moir, D. B., & Apsimon, J. W. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry. [Link]

-

Gokhale, R. S., et al. (2007). Dissecting the functional role of polyketide synthases in Dictyostelium discoideum: Biosynthesis of the differentiation regulating factor 4-methyl-5-pentylbenzene-1,3-diol. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Dalton Research Molecules. (n.d.). This compound. Dalton Research Molecules. [Link]

-

McNulty, J. (2021). Catalytic Synthesis of Olivetol and Derivatives. Thieme Chemistry. [Link]

-

Science.gov. (n.d.). cannabis sativa extracts: Topics by Science.gov. Science.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Olivetol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethoxybenzene. PubChem Compound Database. [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethoxy-5-nonyl. NIST Chemistry WebBook. [Link]

-

The Pherobase. (n.d.). Plant Compound: 1,3-Dimethoxy-5-methylbenzene. The Pherobase. [Link]

- Google Patents. (n.d.). JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.

-

ResearchGate. (n.d.). 1,3-Dimethoxy-5-(triphenylmethylthio)benzene. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. This compound | C13H20O2 | CID 524886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Olivetol - Wikipedia [en.wikipedia.org]

- 4. Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olivetol | C11H16O2 | CID 10377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and history of Olivetol Dimethyl Ether

An In-Depth Technical Guide to Olivetol Dimethyl Ether: Synthesis, Properties, and Applications

Abstract

Olivetol Dimethyl Ether (1,3-dimethoxy-5-pentylbenzene) is a pivotal resorcinol derivative whose significance is deeply rooted in the field of cannabinoid chemistry. While not a naturally occurring cannabinoid itself, its structural resemblance to the core of many psychoactive and non-psychoactive compounds found in Cannabis sativa has made it an indispensable intermediate in the total synthesis of tetrahydrocannabinol (THC), cannabidiol (CBD), and their analogues. Historically, the development of efficient synthetic routes to Olivetol Dimethyl Ether was driven by the need for a stable, protected precursor that could undergo coupling reactions with various terpene moieties. This guide provides a comprehensive technical overview of its discovery, detailed synthesis methodologies, physicochemical and spectroscopic properties, and its critical applications in research and drug development.

Historical Context and Significance

The history of Olivetol Dimethyl Ether is inextricably linked to the study of cannabinoids. Its parent compound, olivetol, was first identified from lichen acids and recognized as a key biosynthetic precursor to THC in the cannabis plant.[1][2] Early cannabinoid researchers required a reliable source of this 5-pentylresorcinol core to explore the synthesis and structure-activity relationships of various cannabinoids.

The direct use of olivetol in synthetic schemes can be complicated by the reactivity of its two hydroxyl groups. These acidic protons can interfere with organometallic reagents and other sensitive reaction conditions. The strategic protection of these hydroxyls as methyl ethers yields Olivetol Dimethyl Ether, a more stable and versatile intermediate. This protection strategy prevents unwanted side reactions and allows for more controlled and higher-yielding syntheses of complex cannabinoid skeletons.[3] Consequently, the development of practical and efficient syntheses for Olivetol Dimethyl Ether itself became a significant focus for organic chemists in the field.[1][4]

Physicochemical and Spectroscopic Properties

Olivetol Dimethyl Ether is typically an off-white to pale yellow solid or oil at room temperature.[3][4] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 22976-40-5 | [5][6] |

| Molecular Formula | C₁₃H₂₀O₂ | [5] |

| Molecular Weight | 208.30 g/mol | [5] |

| Boiling Point | 130 °C | [5] |

| Density | 0.978 g/cm³ | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 5-Pentylresorcinol dimethyl ether, 3,5-dimethoxyamylbenzene | [5][7] |

Spectroscopic Characterization

The structural identity of Olivetol Dimethyl Ether is confirmed through various spectroscopic techniques.

-

¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), the aromatic protons appear as a broad singlet around δ 6.27 ppm. The six protons of the two methoxy groups present as a sharp singlet at approximately δ 3.73 ppm. The benzylic protons of the pentyl chain appear as a triplet around δ 2.53 ppm, with the remaining protons of the alkyl chain appearing as a multiplet between δ 0.70-1.90 ppm.[4]

-

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key resonances include those for the methoxy carbons, the aromatic carbons, and the distinct carbons of the pentyl side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic peaks for C-H stretching of the alkyl chain (around 2930 and 2860 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-O stretching of the ether groups.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 208.30).

Synthesis Methodologies

The synthesis of Olivetol Dimethyl Ether has evolved from multi-step classical methods to more efficient catalytic approaches. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

Classical Synthesis from 3,5-Dimethoxybenzoic Acid

One of the well-established routes begins with the commercially available 3,5-dimethoxybenzoic acid.[1] This method builds the pentyl side chain onto the pre-existing dimethoxybenzene core.

Causality and Experimental Design: The core logic of this synthesis is to convert the carboxylic acid group into a ketone via organometallic addition, followed by reduction of the ketone to the final alkyl chain. Using the lithium salt of the starting acid prevents the consumption of a second equivalent of the butyllithium reagent, which would otherwise be quenched by the acidic proton of the carboxyl group.[1] The final step is a catalytic hydrogenation, which is a highly efficient and clean method for reducing a benzylic ketone to a methylene group without affecting the aromatic ring or the ether functionalities.[1]

Detailed Experimental Protocol: [1]

-

Salt Formation: To a solution of 3,5-dimethoxybenzoic acid (0.1 mole) in dry tetrahydrofuran (THF, 250 ml), add lithium hydride (1 g). Stir the mixture for 14 hours and then reflux for 30 minutes under an inert atmosphere.

-

Grignard-type Reaction: Cool the solution in an ice bath and add a solution of butyllithium in ether (approx. 1.3 M) with stirring until a positive Gilman test is obtained.

-

Workup and Isolation of Ketone: Quench the reaction with ice-water (500 ml). Extract the aqueous layer with diethyl ether. Dry the combined organic phases over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield 1-(3,5-dimethoxyphenyl)-1-pentanone as a light yellow oil. The product can be crystallized from ethanol.

-

Catalytic Hydrogenation: Dissolve the ketone (0.025 mole) in methanol (200 ml). Add 20% Palladium hydroxide on carbon (Pd(OH)₂/C) as the catalyst. Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed (typically 2-3 hours).

-

Final Isolation: Filter the solution to remove the catalyst and evaporate the solvent under reduced pressure to yield Olivetol Dimethyl Ether as an oil.

Synthesis from n-Pentylbenzene

An alternative approach constructs the aromatic core from a precursor that already contains the pentyl residue. A method reported in 1982 by Nimgirawath and Anulakanapakorn provides a practical route starting from n-pentylbenzene.[4]

Causality and Experimental Design: This strategy introduces the required oxygen functionalities onto the n-pentylbenzene ring. The challenge lies in achieving the correct 1,3,5-substitution pattern (meta-substitution relative to the alkyl chain). The synthesis navigates this by first introducing functional groups that can be converted to the desired methoxy groups through a series of reactions including Friedel-Crafts acylation, Schmidt reaction, bromination, deamination, and finally, a copper-catalyzed nucleophilic substitution.[4] This multi-step process demonstrates a classic approach to aromatic substitution and functional group interconversion.

Detailed Experimental Protocol: [4]

-

Friedel-Crafts Acylation: Treat n-pentylbenzene with acetyl chloride and anhydrous aluminum chloride at 0-5°C to afford 4-pentylacetophenone.

-

Schmidt Reaction: Convert the ketone to the corresponding acetanilide via the Schmidt reaction.

-

Hydrolysis and Bromination: Hydrolyze the acetanilide with 70% sulfuric acid to give the aniline, which is then brominated to yield 2,6-dibromo-4-pentylaniline.

-

Deamination: Achieve deamination of the brominated aniline using nitrous acid and ethanol to produce 3,5-dibromopentylbenzene.

-

Methoxylation: Effect the final conversion to Olivetol Dimethyl Ether by heating 3,5-dibromopentylbenzene with a solution of sodium methoxide in N,N-dimethylformamide (DMF) in the presence of copper(I) iodide as a catalyst. The product is obtained as a pale yellow oil with a reported yield of 65%.

Applications in Research and Drug Development

Precursor for Cannabinoid Synthesis

The primary and most widespread application of Olivetol Dimethyl Ether is as a protected key intermediate in the synthesis of cannabinoids.[3] Its protected hydroxyl groups make it the ideal coupling partner for various terpene derivatives to form the complete cannabinoid skeleton. For example, in the synthesis of Cannabidiol (CBD), the lithiated form of Olivetol Dimethyl Ether can be coupled with p-mentha-2,8-dien-1-ol acetate to afford (-)-trans-CBD dimethyl ether, which can then be demethylated to yield CBD.[3] This general strategy is adaptable for the synthesis of a wide array of natural and novel cannabinoids for pharmacological investigation.

Sources

Thermochemical Properties of 1,3-Dimethoxy-5-pentylbenzene: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1,3-Dimethoxy-5-pentylbenzene (Olivetol Dimethyl Ether), a key intermediate in various synthetic pathways, including those of significant interest in drug development. In the conspicuous absence of extensive experimental data for this specific molecule, this guide synthesizes available information on closely related compounds with robust computational estimations to provide a reliable thermochemical profile. We delve into the theoretical underpinnings and practical applications of key properties such as enthalpy of formation, heat capacity, and vapor pressure. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate high-fidelity data. The insights and methodologies presented herein are intended to support process safety, formulation development, and computational modeling efforts within the pharmaceutical and chemical research sectors.

Introduction: The Significance of this compound

This compound, also known as Olivetol Dimethyl Ether, is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active molecules. A thorough understanding of its thermochemical properties is paramount for several key aspects of research and development:

-

Process Safety and Hazard Analysis: Knowledge of enthalpy of formation is critical for assessing the energetic potential of synthetic reactions and identifying potential thermal hazards.

-

Drug Formulation and Stability: Properties such as vapor pressure and heat capacity influence the choice of formulation strategies, shelf-life stability, and the physical behavior of active pharmaceutical ingredients (APIs) and intermediates.

-

Computational Chemistry and Molecular Modeling: Accurate thermochemical data are essential for the parameterization and validation of computational models used to predict reaction outcomes, molecular interactions, and pharmacokinetic properties.

Given the limited availability of direct experimental thermochemical data for this compound, this guide adopts a dual approach: leveraging computational chemistry for property estimation and providing detailed experimental methodologies for validation and future data acquisition.

Physicochemical and Estimated Thermochemical Properties

Table 1: Physicochemical and Estimated Thermochemical Data for this compound

| Property | Value | Method/Source |

| Molecular Formula | C₁₃H₂₀O₂ | - |

| Molecular Weight | 208.30 g/mol | - |

| CAS Number | 22976-40-5 | - |

| Density | 0.978 g/cm³ (at 25 °C) | ChemicalBook[1] |

| Boiling Point | 130 °C (at reduced pressure) | ChemicalBook[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -58.27 kJ/mol | Joback Method (Calculated)[2] |

| Enthalpy of Formation (gas, ΔfH°gas) | -362.50 kJ/mol | Joback Method (Calculated)[2] |

| Enthalpy of Fusion (ΔfusH°) | 25.07 kJ/mol | Joback Method (Calculated)[2] |

| Enthalpy of Vaporization (ΔvapH°) | 52.95 kJ/mol | Joback Method (Calculated)[2] |

| logP (Octanol/Water Partition Coefficient) | 3.436 | Crippen Method (Calculated)[2] |

| Critical Pressure (Pc) | 2068.00 kPa | Joback Method (Calculated)[2] |

| Critical Temperature (Tc) | Not Reported | - |

| Ideal Gas Heat Capacity (Cp,gas) | See Section 3.2 for temperature dependence | Joback Method (Calculated)[2] |

Computational Estimation of Thermochemical Properties: A Necessary Approach

In the absence of direct experimental measurements, computational methods provide a powerful tool for estimating the thermochemical properties of organic molecules. This section details the methodologies used to generate the data in Table 1 and provides a framework for understanding their reliability.

The Joback Group Contribution Method

The Joback method is a well-established group contribution technique used to estimate a variety of thermophysical properties from molecular structure alone.[3] It operates on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

The general workflow for applying the Joback method is as follows:

Caption: Workflow for the Joback group contribution method.

For this compound, the molecule is broken down into its constituent groups (e.g., aromatic carbons, methoxy groups, and aliphatic carbons in the pentyl chain). The established contribution values for each group are then used in specific formulas to calculate properties like enthalpy of formation, heat capacity, and critical parameters.[2]

Causality in Method Choice: The Joback method was chosen for its broad applicability to organic compounds and its relative simplicity, making it a valuable first-pass estimation tool. However, it's important to recognize its limitations, such as the assumption of no interactions between functional groups, which can lead to deviations from experimental values, especially in complex molecules.[4]

Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

The Joback method also allows for the estimation of ideal gas heat capacity as a function of temperature using a polynomial equation:

Cp,gas = (a + bT + cT² + dT³)

Where a, b, c, and d are constants derived from the sum of group contributions, and T is the temperature in Kelvin. This provides a more dynamic understanding of the molecule's energy requirements over a range of temperatures, which is crucial for process design and simulation.

The Crippen Method for logP Estimation

The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The Crippen method, another group contribution approach, was used to estimate the logP of this compound.[2] This method dissects the molecule into fragments and sums their lipophilicity contributions. The reliability of such prediction methods is a subject of ongoing research, with performance varying depending on the structural class of the molecule.[5]

Validation and Context: Comparison with Related Compounds

To build confidence in the computationally derived data, it is instructive to compare it with experimental values for structurally similar molecules. A key reference compound is 1,3-dimethoxybenzene.

Table 2: Experimental Enthalpy of Formation for 1,3-Dimethoxybenzene

| Property | Value | Method/Source |

| Enthalpy of Formation (gas, ΔfH°gas) | -221.8 ± 2.4 kJ/mol | Static Bomb Combustion Calorimetry & Calvet Microcalorimetry[5] |

The experimental value for 1,3-dimethoxybenzene provides a benchmark. The addition of a pentyl group to this core structure would be expected to make the enthalpy of formation more negative. The Joback method's estimate of -362.50 kJ/mol for this compound is directionally consistent with this expectation. Further validation could be achieved through more advanced computational methods, such as Density Functional Theory (DFT), which can provide more accurate predictions by explicitly considering electronic structure.[6]

Experimental Determination of Thermochemical Properties: A Guide to Best Practices

While computational methods are invaluable, experimental data remains the gold standard. This section provides detailed, self-validating protocols for determining the key thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the primary experimental technique for determining the enthalpy of formation of organic compounds. The principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released during combustion is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Self-Validation and Trustworthiness:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy. This calibration is a critical self-validating step.

-

Completeness of Combustion: After the experiment, the bomb is checked for any signs of incomplete combustion (e.g., soot). The gaseous products are also analyzed to ensure complete conversion to CO₂.

-

Purity of Sample: The purity of the this compound sample must be high, as impurities will affect the measured heat of combustion.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[7]

Experimental Protocol (ASTM E1269): [8]

-

Baseline Run: An initial DSC scan is performed with empty sample and reference pans to establish the baseline heat flow of the instrument. This accounts for any instrumental asymmetries.

-